1-(3,4-difluorobenzoyl)-N-(4-sulfamoylbenzyl)azetidine-3-carboxamide
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Description
1-(3,4-difluorobenzoyl)-N-(4-sulfamoylbenzyl)azetidine-3-carboxamide, also known as DBC, is a synthetic compound that has been studied for its potential therapeutic applications in various fields of science.
Scientific Research Applications
Antimicrobial Activity
Compounds derived from azetidine and its analogs have been extensively studied for their antimicrobial properties. For instance, the synthesis and biological evaluation of a series of 1,4-disubstituted 1,2,3-triazole derivatives demonstrated moderate to good activities against tested Gram-positive and Gram-negative bacterial strains as well as fungal strains (Jadhav et al., 2017). These findings suggest that similar structural analogs, such as "1-(3,4-difluorobenzoyl)-N-(4-sulfamoylbenzyl)azetidine-3-carboxamide," could also possess antimicrobial properties, warranting further investigation.
Drug Synthesis and Catalysis
The development of novel synthetic routes for pharmaceuticals is another application area. For example, a new solventless and metal-free synthesis of the antiepileptic drug rufinamide and its analogs was reported, highlighting the importance of azetidine derivatives in drug synthesis (Bonacorso et al., 2015). Such synthetic methodologies could be applied to the synthesis of "1-(3,4-difluorobenzoyl)-N-(4-sulfamoylbenzyl)azetidine-3-carboxamide," potentially improving its production efficiency and environmental friendliness.
Biological Evaluation and Drug Discovery
The exploration of new chemical space for drug design has led to the synthesis of 3-aryl-3-sulfanyl azetidines through an Fe-catalyzed thiol alkylation, demonstrating their potential in drug discovery programs (Dubois et al., 2019). This underscores the value of azetidine derivatives, including "1-(3,4-difluorobenzoyl)-N-(4-sulfamoylbenzyl)azetidine-3-carboxamide," in the development of new therapeutic agents.
properties
IUPAC Name |
1-(3,4-difluorobenzoyl)-N-[(4-sulfamoylphenyl)methyl]azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2N3O4S/c19-15-6-3-12(7-16(15)20)18(25)23-9-13(10-23)17(24)22-8-11-1-4-14(5-2-11)28(21,26)27/h1-7,13H,8-10H2,(H,22,24)(H2,21,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWOQGUXFNOPQRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=C(C=C2)F)F)C(=O)NCC3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-difluorobenzoyl)-N-(4-sulfamoylbenzyl)azetidine-3-carboxamide |
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